N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)urea
Overview
Description
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N’-(3-nitrophenyl)urea is a synthetic organic compound characterized by the presence of a pyrazole ring and a nitrophenyl group linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N’-(3-nitrophenyl)urea typically involves the following steps:
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Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of 1,3-diketones with hydrazines. For instance, 1,3-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
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Nitration of Phenylurea: : The nitrophenyl group is introduced by nitrating phenylurea. This can be achieved by treating phenylurea with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.
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Coupling Reaction: : The final step involves coupling the pyrazole derivative with the nitrated phenylurea. This can be done using a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives or further oxidized products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium dithionite.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, particularly at the 4-position, due to the electron-donating effects of the methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N’-(3-nitrophenyl)urea is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator. Studies could focus on its effects on specific biological pathways and its potential therapeutic benefits.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a candidate for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N’-(3-nitrophenyl)urea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group could participate in hydrogen bonding or π-π interactions, while the pyrazole ring might engage in coordination with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N’-(4-nitrophenyl)urea: Similar structure but with the nitro group in the para position.
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N’-(2-nitrophenyl)urea: Similar structure but with the nitro group in the ortho position.
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N’-(3-chlorophenyl)urea: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N’-(3-nitrophenyl)urea is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. The combination of the pyrazole ring and the nitrophenyl group provides a distinct set of chemical properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N’-(3-nitrophenyl)urea, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[(1,5-dimethylpyrazol-3-yl)methyl]-3-(3-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3/c1-9-6-11(16-17(9)2)8-14-13(19)15-10-4-3-5-12(7-10)18(20)21/h3-7H,8H2,1-2H3,(H2,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVLPESKZMPQKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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